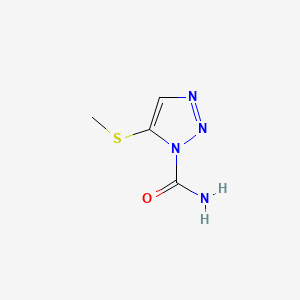
N2-Methyl Alfuzosin-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Methyl Alfuzosin-d7 Hydrochloride is a deuterated derivative of N2-Methyl Alfuzosin, which is an impurity of Alfuzosin. This compound is often used in scientific research due to its unique properties and applications in various fields. It is a white to pale beige solid with a molecular formula of C19H20D7N5O4.HCl and a molecular weight of 432.95.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl Alfuzosin-d7 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of N2-Methyl Alfuzosin. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as purification, crystallization, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research and industrial applications.
化学反応の分析
Types of Reactions
N2-Methyl Alfuzosin-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.
科学的研究の応用
N2-Methyl Alfuzosin-d7 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of biological processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
作用機序
N2-Methyl Alfuzosin-d7 Hydrochloride exerts its effects by acting as an alpha-1 adrenergic antagonist. It selectively inhibits alpha-1 adrenergic receptors in the lower urinary tract, leading to the relaxation of smooth muscles in the bladder neck and prostate. This results in improved urine flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets involved include alpha-1 adrenergic receptors, and the pathways affected involve the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Alfuzosin: The parent compound of N2-Methyl Alfuzosin-d7 Hydrochloride, used in the treatment of benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar medical conditions.
Doxazosin: An alpha-1 adrenergic blocker with similar pharmacological effects
Uniqueness
This compound is unique due to its deuterated structure, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
特性
CAS番号 |
1346601-27-1 |
|---|---|
分子式 |
C19H28ClN5O4 |
分子量 |
432.957 |
IUPAC名 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D; |
InChIキー |
GQMLZHKGIOTQJN-IMFUZPKQSA-N |
SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl |
同義語 |
(RS)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)amino]propyl]tetrahydro-N-methyl-2-(furan-d7)carboxamide Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)




![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)

